molecular formula C10H11BrFNO2 B7674948 2-(5-Bromo-2-fluorophenoxy)butanamide

2-(5-Bromo-2-fluorophenoxy)butanamide

Cat. No.: B7674948
M. Wt: 276.10 g/mol
InChI Key: XJXAUUCONVPWEH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenoxy)butanamide is a brominated and fluorinated aromatic compound with a butanamide side chain. The molecule features a phenoxy group substituted with bromine (5-position) and fluorine (2-position), linked to a four-carbon amide chain.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXAUUCONVPWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5-Bromo-3-methyl-2(5H)-furanone

  • Structure : A lactone (cyclic ester) with bromine at the 5-position and a methyl group at the 3-position.
  • Synthesis: Prepared via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone in carbon tetrachloride under reflux (90°C, 4 h) .
  • Key Differences: Functional group: Lactone vs. amide. Reactivity: The lactone’s ester group is more prone to hydrolysis compared to the stable amide bond in 2-(5-Bromo-2-fluorophenoxy)butanamide. Applications: Lactones are often intermediates in drug synthesis, whereas amides are typically terminal functional groups in bioactive molecules.
Property This compound 5-Bromo-3-methyl-2(5H)-furanone
Molecular Formula C₁₀H₁₀BrFNO₂ (inferred) C₅H₅BrO₂
Functional Group Amide Lactone
Halogen Substitution 5-Bromo, 2-fluoro 5-Bromo
Synthetic Method Not described in evidence NBS bromination

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

  • Structure: An epoxide (oxirane) with a phenoxy group substituted with bromine (5-position) and two fluorine atoms (2,3-positions).
  • Key Differences: Functional group: Epoxide vs. amide. Halogenation: Additional fluorine at the 3-position increases steric and electronic effects compared to the mono-fluoro substitution in this compound. Reactivity: Epoxides are highly electrophilic, enabling ring-opening reactions, whereas the amide group is more chemically inert .
Property This compound (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Molecular Formula C₁₀H₁₀BrFNO₂ (inferred) C₉H₇BrF₂O₂
Functional Group Amide Epoxide
Halogen Substitution 5-Bromo, 2-fluoro 5-Bromo, 2,3-difluoro
Pharmacological Potential Unreported Unreported (epoxides often used as intermediates)

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

  • Structure : A benzamide derivative with bromine (5-position) and fluorine (2-position) on the benzene ring, linked to a 2-methoxyphenyl group via an amide bond.
  • Key Differences: Core Structure: Benzamide vs. butanamide. Substitution Pattern: The methoxy group on the phenyl ring in this compound introduces electron-donating effects, contrasting with the electron-withdrawing halogens in this compound. Molecular Weight: Higher (324.145 g/mol) due to the larger aromatic system .
Property This compound 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
Molecular Formula C₁₀H₁₀BrFNO₂ (inferred) C₁₄H₁₁BrFNO₂
Molecular Weight ~280.10 g/mol (estimated) 324.145 g/mol
Aromatic Substitution 5-Bromo, 2-fluoro 5-Bromo, 2-fluoro (benzene); 2-methoxy (phenyl)
Solubility Likely moderate (amide polarity) Lower (bulky aromatic groups)

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